Morpholinium iodide

Catalog No.
S646690
CAS No.
58464-45-2
M.F
C4H10INO
M. Wt
215.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholinium iodide

CAS Number

58464-45-2

Product Name

Morpholinium iodide

IUPAC Name

morpholine;hydroiodide

Molecular Formula

C4H10INO

Molecular Weight

215.03 g/mol

InChI

InChI=1S/C4H9NO.HI/c1-3-6-4-2-5-1;/h5H,1-4H2;1H

InChI Key

VAWHFUNJDMQUSB-UHFFFAOYSA-N

SMILES

C1COCCN1.I

Synonyms

morpholine, morpholine hydrochloride, morpholine hydroiodide, morpholine phosphate, morpholine phosphate (3:1), morpholine phosphonate (1:1), morpholine sulfite (1:1)

Canonical SMILES

C1COCCN1.I
Origin and Significance

Morpholinium iodide is a synthetic compound not found naturally. It plays a significant role in scientific research, particularly in the development of perovskite optoelectronic devices like solar cells. Perovskites are a class of materials with a specific crystal structure that exhibit promising properties for light absorption and conversion, making them ideal for photovoltaic applications []. Morpholinium iodide acts as a precursor in the formation of these perovskites (1).


Molecular Structure Analysis

Morpholinium iodide has a ring-shaped structure. The morpholinium cation consists of a five-membered heterocyclic ring with a nitrogen atom incorporated. This ring is attached to four hydrogen atoms and a single methyl group (CH₃). The iodide anion, a simple sphere of electron density, is bound to the positively charged nitrogen on the morpholinium ring through ionic bonding [].

Key Features:

  • The five-membered heterocyclic ring with a central nitrogen atom in the morpholinium cation.
  • Ionic bonding between the positively charged morpholinium cation and the negatively charged iodide anion.

Chemical Reactions Analysis

Synthesis

Morpholinium iodide can be synthesized through the reaction of morpholine (C₄H₉NO) with hydroiodic acid (HI) according to the following balanced chemical equation []:

C₄H₉NO + HI → C₄H₁₀INO + H₂O

Role in Perovskite Formation

Morpholinium iodide serves as an organic component in the perovskite precursor solution. It reacts with lead iodide (PbI₂) and other metal halide components to form the perovskite structure through a complex process involving solution-based reactions and subsequent crystallization [].

Other Relevant Reactions

Due to its ionic nature, morpholinium iodide can participate in various double displacement reactions with other ionic compounds depending on the reaction conditions.


Physical And Chemical Properties Analysis

  • Melting point: 242-244 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water, methanol, ethanol, and dimethylformamide (DMF) []
  • Stability: Stable under dry conditions, but hygroscopic (absorbs moisture from the air) []

Mechanism of Action (not applicable)

Morpholinium iodide does not have a direct biological function. Its mechanism of action lies in its role as a precursor for perovskite formation in optoelectronic devices.

Morpholinium iodide can be irritating to the skin, eyes, and respiratory system. It is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

Data

No specific data on the toxicity of morpholinium iodide is readily available. However, due to the presence of iodide, it is recommended to handle it with care as high iodide intake can be harmful [].

Organic Synthesis and Catalysis

One of the established applications of morpholinium iodide lies in organic synthesis and catalysis. Its hygroscopic nature (readily absorbs moisture) makes it a valuable drying agent for removing water from reaction mixtures, often employed in the dehydration of alcohols to alkenes []. Additionally, morpholinium iodide can act as a catalyst or co-catalyst in various reactions, including:

  • Aldol condensations: These reactions form carbon-carbon bonds between carbonyl compounds, and morpholinium iodide can promote their efficiency and selectivity [].
  • Heck reactions: These reactions involve the creation of carbon-carbon bonds between alkenes and aryl or vinyl halides, and morpholinium iodide can be used as a ligand for the palladium catalysts commonly employed in these reactions [].
  • Michael additions: These reactions involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds, and morpholinium iodide can serve as a catalyst for these reactions as well [].

Material Science

Morpholinium iodide finds applications in material science research due to its ability to form ionic liquids. Ionic liquids are salts with melting points below 100°C, possessing unique properties such as high thermal stability, good conductivity, and miscibility with various organic and inorganic compounds. Morpholinium-based ionic liquids, including those derived from morpholinium iodide, are being explored for various applications, such as:

  • Electrolytes in batteries and fuel cells: Their ionic conductivity makes them potential candidates for electrolytes in these energy storage and conversion devices [].
  • Solvents for biomass processing: Their ability to dissolve and fractionate biomass components makes them valuable for research into biofuel production [].
  • Functional materials: Morpholinium-based ionic liquids can be tailored to possess specific functionalities, making them suitable for developing materials with desired properties [].

Biological Research

While research in this area is still ongoing, morpholinium iodide has shown potential applications in biological research, including:

  • Antimicrobial activity: Studies suggest that morpholinium iodide may exhibit antimicrobial activity against certain bacterial and fungal strains [].
  • Enzyme inhibition: Morpholinium iodide has been shown to inhibit specific enzymes, potentially opening avenues for research into new therapeutic agents [].

Related CAS

110-91-8 (Parent)

Other CAS

58464-45-2

General Manufacturing Information

Morpholine, hydriodide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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